molecular formula C27H21ClN2O2 B1668167 2H-1,4-benzodiazepin-2-one, 7-chloro-1,3-dihydro-5-(4-hydroxyphenyl)-1-methyl-3-(2-naphthalenylmethyl)- CAS No. 216691-95-1

2H-1,4-benzodiazepin-2-one, 7-chloro-1,3-dihydro-5-(4-hydroxyphenyl)-1-methyl-3-(2-naphthalenylmethyl)-

Cat. No. B1668167
M. Wt: 440.9 g/mol
InChI Key: HIJCSNHREFFOML-UHFFFAOYSA-N
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Description

Bz-423 is an F1F0-ATPase modulator. It acts by selectively killing autoimmune lymphocytes.

Scientific Research Applications

Synthesis and Chemical Properties

  • A range of 1-hydroxyalkyl derivatives of 1,3-dihydro-2H-1,4-benzodiazepin-2-ones have been synthesized, with specific compounds selected for further studies due to their potential medicinal applications (Tamagnone et al., 1975).
  • The synthesis of 1-methyl-5-phenyl-7-chloro-1,3-dihydro-2H-[1,4]-benzodiazepines-2-one for manufacturing applications has been explored, highlighting the search for effective synthesis methods for industrial scale production (Lyukshenko et al., 2019).

Pharmacological Research

  • Research into the pharmacological properties of 3-amino-1,2-dihydro-3H-1,4-benzodiazepin-2-one derivatives has been conducted, revealing a variety of effects such as anxiolytic and anticonvulsant properties, and their potential application in clinical settings (Andronati et al., 2002).

Advanced Synthesis Techniques

  • Advanced techniques like microwave-mediated late-stage palladium-catalysed arylation have been used to create a library of benzodiazepines, showing the versatility and adaptability of these compounds in pharmaceutical development (Khan et al., 2016).

Structural Analysis and Formation

  • Studies on the crystal structures of benzodiazepine derivatives have provided insights into their molecular forms, influencing their potential as pharmaceuticals (Kravtsov et al., 2012).
  • Investigations into the inclusion complex formation in the 1,4-benzodiazepine-benzene system have highlighted the unique interaction patterns of these compounds, which could be significant in understanding their binding mechanisms in biological systems (Lipkowski et al., 2005).

properties

IUPAC Name

7-chloro-5-(4-hydroxyphenyl)-1-methyl-3-(naphthalen-2-ylmethyl)-3H-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21ClN2O2/c1-30-25-13-10-21(28)16-23(25)26(19-8-11-22(31)12-9-19)29-24(27(30)32)15-17-6-7-18-4-2-3-5-20(18)14-17/h2-14,16,24,31H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJCSNHREFFOML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)CC3=CC4=CC=CC=C4C=C3)C5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20944275
Record name 7-Chloro-1-methyl-3-[(naphthalen-2-yl)methyl]-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20944275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-1,4-benzodiazepin-2-one, 7-chloro-1,3-dihydro-5-(4-hydroxyphenyl)-1-methyl-3-(2-naphthalenylmethyl)-

CAS RN

216691-95-1
Record name BZ-423
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216691951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Chloro-1-methyl-3-[(naphthalen-2-yl)methyl]-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20944275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BZ-423
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4Z88L5FCM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2H-1,4-benzodiazepin-2-one, 7-chloro-1,3-dihydro-5-(4-hydroxyphenyl)-1-methyl-3-(2-naphthalenylmethyl)-
Reactant of Route 2
2H-1,4-benzodiazepin-2-one, 7-chloro-1,3-dihydro-5-(4-hydroxyphenyl)-1-methyl-3-(2-naphthalenylmethyl)-
Reactant of Route 3
2H-1,4-benzodiazepin-2-one, 7-chloro-1,3-dihydro-5-(4-hydroxyphenyl)-1-methyl-3-(2-naphthalenylmethyl)-
Reactant of Route 4
Reactant of Route 4
2H-1,4-benzodiazepin-2-one, 7-chloro-1,3-dihydro-5-(4-hydroxyphenyl)-1-methyl-3-(2-naphthalenylmethyl)-
Reactant of Route 5
2H-1,4-benzodiazepin-2-one, 7-chloro-1,3-dihydro-5-(4-hydroxyphenyl)-1-methyl-3-(2-naphthalenylmethyl)-
Reactant of Route 6
2H-1,4-benzodiazepin-2-one, 7-chloro-1,3-dihydro-5-(4-hydroxyphenyl)-1-methyl-3-(2-naphthalenylmethyl)-

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